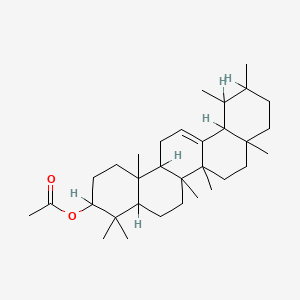

alpha-Amyrin acetate

描述

alpha-Amyrin acetate is a natural product found in Salvia cyanescens, Pinalia bicolor, and other organisms with data available.

属性

IUPAC Name |

(4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h10,20-21,24-27H,11-19H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXDFWBZZQHDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401006702 | |

| Record name | Urs-12-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Amyrin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

863-76-3 | |

| Record name | .alpha.-Amyrin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urs-12-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Amyrin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 - 226 °C | |

| Record name | alpha-Amyrin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of α-Amyrin Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-amyrin (B196046) acetate (B1210297) (α-AA), a pentacyclic triterpenoid (B12794562) with significant pharmacological potential. The document details its natural sources, standardized isolation and purification protocols, and an analysis of its biological activities, with a focus on its influence on cellular signaling pathways.

Introduction to α-Amyrin Acetate

Alpha-amyrin acetate is a naturally occurring triterpenoid ester known for a wide range of biological activities, including anti-inflammatory, analgesic, antioxidant, hepatoprotective, antidiabetic, and anticancer properties.[1] As a derivative of α-amyrin, it is found in various plant species and is a subject of growing interest in pharmacology and drug development for its potential therapeutic applications. Its lipophilic nature governs the choice of solvents and chromatographic conditions for its extraction and purification.

Natural Sources of α-Amyrin Acetate

Alpha-amyrin acetate has been isolated from a variety of plant families. The table below summarizes some of the notable plant sources and the parts from which the compound has been isolated.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Alstonia boonei | Apocynaceae | Stem Bark | [2][3] |

| Ficus exasperata | Moraceae | Stem Bark | [4] |

| Ficus bengalensis | Moraceae | Aerial Roots | [5] |

| Microtrichia perotitii | Asteraceae | Leaves | |

| Streblus asper | Moraceae | Stem Bark | [6] |

| Ervatamia divaricata | Apocynaceae | Whole Herb | |

| Ficus racemosa | Moraceae | Fruits | |

| Tylophora hirsuta | Apocynaceae | Not Specified |

Isolation and Purification Methodologies

The isolation of α-amyrin acetate from natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are detailed examples based on successful laboratory applications.

This protocol is an optimized, cost-effective method for isolating α-amyrin acetate with high yield and purity.[1][3]

3.1.1. Materials and Equipment

-

Pulverized stem bark of Alstonia boonei

-

Methanol (B129727) (absolute)

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica (B1680970) gel for Vacuum Liquid Chromatography (VLC)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Maceration flasks

-

Filtration apparatus

-

Rotary evaporator

-

VLC apparatus

3.1.2. Experimental Procedure

-

Extraction by Maceration:

-

Macerate the pulverized stem bark of Alstonia boonei in absolute methanol at room temperature for six days. A solvent-to-sample ratio of 5:1 (v/w) is recommended (e.g., 2.5 L for 500 g of plant material).[2] The solvent should be changed every 24 hours to ensure exhaustive extraction.[2]

-

Alternatively, a mixture of methanol and dichloromethane (1:1) can be used, which may yield a higher quantity of crude extract, though methanol alone is more selective for α-amyrin acetate.[1][3]

-

-

Precipitation of Crude Triterpenoids:

-

Combine the methanol extracts and filter them to remove solid plant material.

-

Concentrate the filtrate to about one-fourth of its original volume using a rotary evaporator.

-

Allow the concentrated extract to stand at room temperature. A crude precipitate containing triterpenoids will form as the solvent slowly evaporates.[2]

-

-

Purification by Vacuum Liquid Chromatography (VLC):

-

Wash the crude precipitate with cold methanol.

-

Subject the washed precipitate to VLC on a silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions and monitor them using TLC with a mobile phase of hexane:ethyl acetate (e.g., 9:1, 8:2).

-

Combine the fractions containing pure α-amyrin acetate, which typically elutes with hexane:ethyl acetate (9:1).[1]

-

-

Final Purification and Characterization:

-

For higher purity, the combined fractions can be further purified using Sephadex LH-20 column chromatography, eluting with a dichloromethane:methanol (1:1) mixture.[2]

-

The purity of the final compound should be confirmed by TLC and analytical HPLC.

-

The structure of the isolated α-amyrin acetate is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

This protocol utilizes microwave-assisted extraction followed by VLC.[4]

3.2.1. Experimental Procedure

-

Microwave-Assisted Extraction:

-

Extract the powdered stem bark of Ficus exasperata sequentially with n-hexane, ethyl acetate, and methanol using a microwave extractor.

-

-

Isolation by Vacuum Liquid Chromatography (VLC):

-

Subject the ethyl acetate crude extract to VLC on a silica gel column.

-

Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Characterization:

-

The isolated compound, which appears as a white amorphous solid, is characterized using ¹H-NMR and ¹³C-NMR spectroscopy.[4]

-

Quantitative Data on Isolation

The yield of α-amyrin acetate can vary significantly depending on the plant source and the isolation method employed. The following table summarizes available data on yields.

| Plant Source | Plant Part | Extraction Method | Purification Method | Yield of Crude Triterpenoids | Yield of Pure α-Amyrin Acetate | Reference(s) |

| Alstonia boonei | Stem Bark | Maceration (Methanol, 6 days) | VLC | 3.48–6.46% | 26.52% of crude precipitate | [1][3] |

| Alstonia boonei | Stem Bark | Maceration (Methanol:Dichloromethane 1:1, 7 days) | VLC | 6.46–8.16% | Max. 10.29% of crude precipitate | [1][3] |

| Alstonia boonei | Stem Bark | Maceration (Methanol, 7 days) | Column Chromatography & Sephadex LH-20 | Not specified | 1 g from 500 g of bark (0.2%) | [2][7] |

| Mallotus philippensis | Bark | Methanol Extraction | HPTLC | Not specified | 0.2 mg from 2 g of bark (0.01%) | [6] |

Experimental Workflows and Signaling Pathways

The following diagram illustrates a general workflow for the isolation and purification of α-amyrin acetate from a plant source.

Caption: General experimental workflow for isolating α-Amyrin Acetate.

Alpha-amyrin acetate exhibits a range of pharmacological effects, with its anti-inflammatory and anti-cancer activities being particularly well-documented.

5.2.1. Anti-Inflammatory Activity

The anti-inflammatory effects of α-amyrin acetate are significant. Studies have shown that it can inhibit paw edema induced by egg albumen and ear edema induced by xylene in animal models.[8] It has also been observed to reduce the total leukocyte count and suppress neutrophil infiltration.[8] The mechanism is believed to involve the inhibition of protein kinase A (PKA) and protein kinase C (PKC) pathways.[9]

5.2.2. Anti-Cancer and Pro-Apoptotic Effects

Alpha-amyrin acetate has demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). While the precise mechanisms are still under investigation, studies on related amyrins suggest the involvement of the intrinsic apoptosis pathway. This pathway is characterized by the activation of caspase enzymes, which are key mediators of apoptosis.

The diagram below illustrates a simplified model of the intrinsic apoptosis signaling pathway, which is a likely target for α-amyrin acetate.

References

- 1. journals.unizik.edu.ng [journals.unizik.edu.ng]

- 2. tandfonline.com [tandfonline.com]

- 3. journals.unizik.edu.ng [journals.unizik.edu.ng]

- 4. journalbji.com [journalbji.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. beta-Amyrin and alpha-amyrin acetate isolated from the stem bark of Alstonia boonei display profound anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antinociceptive properties of mixture of alpha-amyrin and beta-amyrin triterpenes: evidence for participation of protein kinase C and protein kinase A pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of α-Amyrin Acetate in Alstonia boonei: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of α-amyrin acetate (B1210297), a pharmacologically significant pentacyclic triterpenoid (B12794562) found in Alstonia boonei. The document details the biosynthetic pathway, key enzymatic steps, and relevant experimental protocols for the isolation and characterization of this compound.

Introduction

Alstonia boonei, a large deciduous tree native to tropical Africa, is widely used in traditional medicine for treating a variety of ailments, including inflammatory conditions, pain, and malaria.[1][2] Its therapeutic properties are attributed to a rich diversity of phytochemicals, among which is α-amyrin acetate. This triterpenoid ester has demonstrated notable anti-inflammatory, analgesic, and other pharmacological activities, making it a compound of interest for drug discovery and development.[1][2] Understanding its biosynthesis is crucial for optimizing production through biotechnological approaches.

The Biosynthetic Pathway of α-Amyrin Acetate

The biosynthesis of α-amyrin acetate in Alstonia boonei is a multi-step process that originates from primary metabolism and culminates in the formation of the complex pentacyclic triterpenoid structure, followed by an acetylation step. While the specific enzymes from Alstonia boonei have not yet been fully characterized, the pathway can be confidently inferred from the well-established principles of triterpenoid biosynthesis in plants.

The overall pathway can be divided into three main stages:

-

Formation of the Isoprene Building Block: The biosynthesis begins with the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) pathway.

-

Assembly and Cyclization of the Triterpenoid Skeleton: Squalene, a C30 hydrocarbon, is synthesized from IPP and DMAPP and is then epoxidized and cyclized to form the pentacyclic α-amyrin skeleton.

-

Tailoring of the α-Amyrin Scaffold: The final step involves the acetylation of the hydroxyl group at the C-3 position of α-amyrin to yield α-amyrin acetate.

The Mevalonate (MVA) Pathway

The MVA pathway, occurring in the cytosol, is the primary route for the biosynthesis of isoprenoid precursors in plants. It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. A series of phosphorylation and decarboxylation reactions then convert mevalonic acid into IPP and DMAPP.

The key enzymatic steps in the MVA pathway are:

-

Acetoacetyl-CoA thiolase: Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

HMG-CoA synthase: Condenses acetoacetyl-CoA with a third molecule of acetyl-CoA to produce HMG-CoA.

-

HMG-CoA reductase: Reduces HMG-CoA to mevalonic acid. This is a key regulatory step in the pathway.

-

Mevalonate kinase, Phosphomevalonate kinase, and Diphosphomevalonate decarboxylase: A series of enzymes that phosphorylate and decarboxylate mevalonic acid to yield IPP.

-

Isopentenyl pyrophosphate isomerase: Interconverts IPP and DMAPP.

A diagram of the Mevalonate pathway is presented below:

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of α-Amyrin Acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Date: December 15, 2025

Introduction

α-Amyrin acetate (B1210297) is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) series.[1] This compound, an acetate derivative of α-amyrin, is widely distributed in the plant kingdom and has garnered significant interest within the scientific community due to its diverse pharmacological activities.[2][3] These activities include anti-inflammatory, antimicrobial, antioxidant, anti-cancer, and antihyperglycemic effects.[2][4][5] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of α-amyrin acetate, along with detailed experimental protocols for its isolation and characterization, and a visualization of a key biological signaling pathway it modulates.

Chemical Structure and Stereochemistry

α-Amyrin acetate is chemically known as (3β)-3-Acetoxy-urs-12-ene.[2][6] Its molecular formula is C32H52O2, and it has a molecular weight of approximately 468.75 g/mol .[5][7] The core structure is a pentacyclic triterpene skeleton of the ursane type, characterized by five fused six-membered rings.[1][6]

Key structural features include:

-

A double bond between carbon atoms C-12 and C-13.[6]

-

An acetate group attached at the C-3 position in the β-orientation.[6]

-

Seven methyl singlets and two methyl doublets, which are characteristic of ursane-type triterpenoids.[6]

The IUPAC name for α-amyrin acetate is [(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] acetate.[7][] The stereochemistry is crucial for its biological activity and is defined by the specific spatial arrangement of its chiral centers.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for α-amyrin acetate.

Table 1: Physicochemical Properties of α-Amyrin Acetate

| Property | Value | Reference(s) |

| Molecular Formula | C32H52O2 | [7] |

| Molecular Weight | 468.75 g/mol | [5] |

| CAS Number | 863-76-3 | [7][9] |

| Appearance | White to off-white powder or colorless crystalline solid | [3][5] |

| Melting Point | 225-226 °C | [3][5] |

| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone. | [5] |

Table 2: Spectroscopic Data for α-Amyrin Acetate

| Technique | Key Data Points | Reference(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 5.10 (t, J=3.6 Hz, 1H, H-12), 4.48 (m, 1H, H-3), 2.02 (s, 3H, -OCOCH₃), multiple methyl singlets and doublets between δ 0.75-1.05. | [6] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 171.5 (C=O), 139.2 (C-13), 124.8 (C-12), 81.2 (C-3), and other characteristic peaks for the ursane skeleton. | [6] |

| Mass Spectrometry (EI-MS) | Molecular ion peak corresponding to C32H52O2. Characteristic retro-Diels-Alder fragmentation peaks at m/z 219 and 203, indicating the double bond at C-12. | [6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching of the acetate group and C=C stretching of the double bond. | [3] |

Experimental Protocols

Isolation of α-Amyrin Acetate from Natural Sources

The following is a generalized protocol for the isolation of α-amyrin acetate, based on methods described for its extraction from various plant materials such as Alstonia boonei and Microtrichia perotitii.[3][6]

4.1.1. Materials and Equipment

-

Dried and powdered plant material (e.g., stem bark, leaves)

-

Soxhlet apparatus

-

Rotary evaporator

-

Silica (B1680970) gel (for column chromatography)

-

Sephadex LH-20

-

Solvents: Methanol (B129727), n-hexane, ethyl acetate, dichloromethane

-

Thin Layer Chromatography (TLC) plates

-

Standard laboratory glassware

4.1.2. Extraction Procedure

-

The dried and powdered plant material is subjected to Soxhlet extraction with methanol.[3]

-

The resulting crude methanol extract is concentrated under reduced pressure using a rotary evaporator.[10]

-

The concentrated extract may precipitate a crude triterpenoid fraction upon standing or cooling.[6]

4.1.3. Chromatographic Purification

-

The crude extract or precipitate is subjected to column chromatography on silica gel.[6][11]

-

The column is eluted with a gradient of n-hexane and ethyl acetate.[6]

-

Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are combined.[11]

-

Fractions containing α-amyrin acetate are further purified using a Sephadex LH-20 column, eluting with a mixture of dichloromethane and methanol (1:1).[6]

-

The purity of the isolated compound is confirmed by TLC and analytical HPLC.[6]

Structure Elucidation

The structure of the isolated α-amyrin acetate is elucidated using a combination of spectroscopic techniques.[6][12]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC experiments are conducted to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.[6]

-

The obtained spectral data are compared with previously reported values for α-amyrin acetate to confirm its identity.[3][6]

Biological Signaling Pathway

α-Amyrin acetate has been shown to possess anti-cancer properties, including the ability to inhibit the proliferation of cancer cells and induce apoptosis.[4] The following diagram illustrates a simplified signaling pathway for α-amyrin acetate-induced apoptosis in breast cancer cells (MDA-MB-231).

Caption: Simplified signaling pathway of α-amyrin acetate-induced apoptosis in cancer cells.

Conclusion

α-Amyrin acetate is a well-characterized pentacyclic triterpenoid with a defined chemical structure and stereochemistry. Its isolation from natural sources is achievable through standard chromatographic techniques, and its structure can be unequivocally confirmed by modern spectroscopic methods. The diverse and potent biological activities of α-amyrin acetate, particularly its anti-inflammatory and anti-cancer effects, make it a promising lead compound for further investigation and potential drug development. This guide provides a foundational resource for researchers and scientists working with this important natural product.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. CAS 863-76-3: α-Amyrin acetate | CymitQuimica [cymitquimica.com]

- 3. journalcsij.com [journalcsij.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alpha-Amyrenyl acetate | 863-76-3 [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. alpha-Amyrin acetate | C32H52O2 | CID 92842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound alpha-Amyrin acetate (FDB015584) - FooDB [foodb.ca]

- 10. beta-Amyrin and alpha-amyrin acetate isolated from the stem bark of Alstonia boonei display profound anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 12. alpha-Amyrin acetate | CAS:863-76-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

alpha-Amyrin acetate spectroscopic data analysis (NMR, MS, IR)

An in-depth analysis of the spectroscopic data for α-amyrin acetate (B1210297), a pentacyclic triterpenoid (B12794562), is crucial for its accurate identification, characterization, and subsequent application in research and drug development. This technical guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, complete with experimental protocols and data visualization.

Molecular Structure

Alpha-amyrin acetate (3β-acetoxyurs-12-ene) is a naturally occurring triterpenoid belonging to the ursane (B1242777) series. Its structure consists of a five-ring carbon framework with an acetate group at the C-3 position and a double bond between C-12 and C-13.

Spectroscopic Data Analysis

The structural elucidation of α-amyrin acetate is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's functional groups and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of organic molecules. For α-amyrin acetate, spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H-NMR Data: The proton NMR spectrum reveals the chemical environment of all hydrogen atoms in the molecule. Key signals include the olefinic proton at H-12, the proton at the acetate-bearing carbon (H-3), and the numerous methyl signals characteristic of triterpenoids.

Table 1: ¹H-NMR Spectroscopic Data for α-Amyrin Acetate (500 MHz, CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 4.48 | m | |

| H-12 | 5.10 | t | 3.6 |

| -OCOCH₃ | 2.02 | s | |

| Me-23 | 0.82 | s | |

| Me-24 | 0.84 | s | |

| Me-25 | 0.98 | s | |

| Me-26 | 0.77 | s | |

| Me-27 | 1.05 | s | |

| Me-28 | 0.78 | s | |

| Me-29 | 0.92 | d | 6.0 |

| Me-30 | 0.85 | d | 6.0 |

Data sourced from a study on compounds isolated from Alstonia boonei.[1]

¹³C-NMR Data: The carbon-13 NMR spectrum provides information on all the carbon atoms present. The ursane skeleton is distinguished by specific chemical shifts, particularly for the C-12 and C-13 olefinic carbons and the carbons of the two methyl groups at C-20.

Table 2: ¹³C-NMR Spectroscopic Data for α-Amyrin Acetate (125 MHz, CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

|---|---|---|

| C-1 | 38.4 | CH₂ |

| C-2 | 23.6 | CH₂ |

| C-3 | 80.9 | CH |

| C-4 | 37.7 | C |

| C-5 | 55.2 | CH |

| C-6 | 18.2 | CH₂ |

| C-7 | 32.8 | CH₂ |

| C-8 | 40.0 | C |

| C-9 | 47.6 | CH |

| C-10 | 36.8 | C |

| C-11 | 23.3 | CH₂ |

| C-12 | 124.3 | CH |

| C-13 | 139.6 | C |

| C-14 | 42.0 | C |

| C-15 | 28.0 | CH₂ |

| C-16 | 26.5 | CH₂ |

| C-17 | 33.7 | C |

| C-18 | 59.0 | CH |

| C-19 | 39.6 | CH |

| C-20 | 39.6 | CH |

| C-21 | 31.2 | CH₂ |

| C-22 | 41.5 | CH₂ |

| C-23 | 28.0 | CH₃ |

| C-24 | 16.7 | CH₃ |

| C-25 | 15.6 | CH₃ |

| C-26 | 16.8 | CH₃ |

| C-27 | 23.2 | CH₃ |

| C-28 | 28.0 | CH₃ |

| C-29 | 17.4 | CH₃ |

| C-30 | 21.3 | CH₃ |

| -OCOCH₃ | 171.5 | C |

| -OCOCH₃ | 21.3 | CH₃ |

Data sourced from studies on compounds from Alstonia boonei and Ficus arnottiana.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the compound. The fragmentation pattern gives valuable structural information. Alpha-amyrin acetate has a molecular formula of C₃₂H₅₂O₂.[1][3]

Table 3: Mass Spectrometry Data for α-Amyrin Acetate

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₃₂H₅₂O₂ | [1] |

| Molecular Weight | 468.8 g/mol | [3] |

| Exact Mass | 468.396730897 Da | [3] |

| Key Fragmentation | m/z 219, 203 (Retro-Diels-Alder) |[1] |

The mass spectrum of α-amyrin acetate characteristically shows fragments at m/z 219 and 203.[1] These fragments are generated by a retro-Diels-Alder (RDA) reaction in Ring C, which is a hallmark of triterpenoids with a double bond at the C-12 position.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of α-amyrin acetate shows characteristic absorption bands for the ester group and the carbon-carbon double bond.

Table 4: Infrared (IR) Spectroscopic Data for α-Amyrin Acetate

| Wavenumber (cm⁻¹) | Assignment of Absorption Band |

|---|---|

| 2949, 2923, 2842 | C-H stretching (Aliphatic alkyl) |

| 1734 | C=O stretching (Ester carbonyl) |

| 1455 | C=C stretching (Alkene) |

| 1365 | C-H bending (CH₃) |

| 1240 | C-O stretching (Ester) |

Data sourced from a study on compounds from Ficus arnottiana.[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data relies on standardized experimental procedures for isolation and analysis.

Isolation and Purification

Alpha-amyrin acetate is typically isolated from plant sources, such as the stem bark of Alstonia boonei or the leaves of Ficus arnottiana, using chromatographic techniques.[1][2]

-

Extraction: The dried plant material is extracted with a suitable solvent, often methanol (B129727) or ethanol.[1][4]

-

Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel.[5]

-

Elution: A gradient elution system, commonly using mixtures of n-hexane and ethyl acetate, is employed to separate the compounds.[1]

-

Purification: Fractions containing α-amyrin acetate are combined based on Thin Layer Chromatography (TLC) analysis and may be further purified using techniques like Sephadex LH-20 column chromatography to yield the pure compound.[1][5]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D NMR (COSY, HMQC, HMBC) spectra are recorded on a high-field spectrometer (e.g., 500 MHz Bruker).[1] The sample is dissolved in CDCl₃, and Tetramethylsilane (TMS) is used as an internal standard.[5]

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is performed using a mass spectrometer such as a Finnigan MAT 8430 to determine the fragmentation pattern.[1]

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[2]

Data Visualization

Diagrams illustrating workflows and molecular relationships are essential for a clear understanding of the analytical process.

Caption: General workflow for the isolation and spectroscopic characterization of α-amyrin acetate.

Caption: Retro-Diels-Alder fragmentation pathway for α-amyrin acetate in EI-MS.

References

An In-Depth Technical Guide to α-Amyrin Acetate: Properties, Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Amyrin acetate (B1210297), a pentacyclic triterpenoid (B12794562), has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hyperglycemic effects. This technical guide provides a comprehensive overview of the physical and chemical properties of α-amyrin acetate, detailed experimental protocols for its isolation and biological evaluation, and an in-depth look at its modulation of key cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

α-Amyrin acetate is a naturally occurring triterpenoid ester. Its core structure is based on the ursane-type triterpene, α-amyrin, with an acetate group at the C-3 position.

General Properties

| Property | Value | Citations |

| Appearance | White to off-white crystalline solid or powder. | [1] |

| Odor | Not specified in the literature. |

Tabulated Physical and Chemical Data

| Property | Value | Citations |

| Molecular Formula | C₃₂H₅₂O₂ | [2] |

| Molecular Weight | 468.75 g/mol | [2] |

| Melting Point | 224–226 °C | [3] |

| Boiling Point | 508.0 ± 50.0 °C at 760 mmHg | [4] |

| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone. Practically insoluble in water. | [4] |

| CAS Number | 863-76-3 | [2] |

Spectral Data

The structural elucidation of α-amyrin acetate is primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of α-amyrin acetate are characterized by a complex pattern of signals typical of a pentacyclic triterpenoid structure.

Table of ¹H and ¹³C NMR Spectral Data for α-Amyrin Acetate (in CDCl₃)

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |

| 1 | 38.6 | 1.55 (m), 1.49 (m) |

| 2 | 23.8 | 1.61 (m) |

| 3 | 81.0 | 4.50 (dd, J = 11.0, 5.0 Hz) |

| 4 | 37.9 | - |

| 5 | 55.4 | 0.79 (d, J = 10.0 Hz) |

| 6 | 18.2 | 1.58 (m), 1.45 (m) |

| 7 | 32.9 | 1.30 (m) |

| 8 | 41.5 | - |

| 9 | 47.6 | 1.53 (m) |

| 10 | 37.1 | - |

| 11 | 23.4 | 1.90 (m) |

| 12 | 124.4 | 5.12 (t, J = 3.6 Hz) |

| 13 | 139.6 | - |

| 14 | 42.1 | - |

| 15 | 28.1 | 1.65 (m) |

| 16 | 26.7 | 1.75 (m) |

| 17 | 33.7 | - |

| 18 | 59.1 | 2.05 (m) |

| 19 | 39.6 | 1.25 (m) |

| 20 | 39.6 | 1.05 (m) |

| 21 | 31.2 | 1.40 (m) |

| 22 | 41.5 | 1.60 (m) |

| 23 | 28.1 | 0.84 (s) |

| 24 | 16.8 | 0.86 (s) |

| 25 | 15.6 | 0.79 (s) |

| 26 | 16.8 | 0.97 (s) |

| 27 | 23.4 | 1.00 (s) |

| 28 | 28.1 | 0.81 (d, J = 6.0 Hz) |

| 29 | 17.4 | 0.94 (d, J = 6.0 Hz) |

| 30 | 21.3 | 0.87 (s) |

| OAc | 171.0 (C=O), 21.3 (CH₃) | 2.05 (s) |

Note: The spectral data presented here are compiled from literature and may vary slightly depending on the solvent and instrument used.[1][5][6][7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of α-amyrin acetate typically shows a molecular ion peak [M]⁺ at m/z 468, corresponding to its molecular weight. The fragmentation pattern is characteristic of ursane-type triterpenoids, often involving a retro-Diels-Alder (rDA) cleavage of ring C.[7][8][9]

Experimental Protocols

Isolation and Purification of α-Amyrin Acetate from Alstonia boonei

This protocol describes an optimized method for the isolation of α-amyrin acetate from the stem bark of Alstonia boonei.[1]

3.1.1. Extraction

-

Air-dry the stem bark of Alstonia boonei at room temperature for two weeks and pulverize the dried material.

-

Macerate 500 g of the powdered bark in 2.5 L of methanol (B129727) at room temperature for one week, changing the solvent every 24 hours.

-

Combine the methanolic extracts and concentrate them to one-fourth of the original volume using a rotary evaporator.

-

Allow the concentrated extract to stand at room temperature, which will result in the precipitation of a crude solid.

-

Wash the crude precipitate with methanol to remove highly polar impurities.

3.1.2. Chromatographic Purification

-

Prepare a silica (B1680970) gel (60-120 mesh) column packed in hexane (B92381).

-

Dissolve approximately 1.5 g of the crude precipitate in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (9:1). Visualize the spots by spraying with a vanillin-sulfuric acid reagent and heating.

-

Combine the fractions containing the compound of interest (α-amyrin acetate) and evaporate the solvent to yield the purified product.

Anti-Inflammatory Activity Assay: Egg Albumen-Induced Rat Paw Edema

This in vivo assay is a standard method to evaluate the acute anti-inflammatory activity of a compound.[1]

3.2.1. Animals

-

Use adult Wistar rats (150-200 g).

-

House the animals under standard laboratory conditions with free access to food and water.

-

Fast the animals overnight before the experiment.

3.2.2. Procedure

-

Divide the rats into groups (n=5 per group): a control group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of α-amyrin acetate.

-

Administer α-amyrin acetate (e.g., 50 and 100 mg/kg, p.o.) or the vehicle (e.g., 10% Tween 80 in saline) to the respective groups.

-

After 30 minutes, induce inflammation by injecting 0.1 mL of fresh, undiluted egg albumen into the sub-plantar tissue of the right hind paw of each rat.

-

Measure the paw volume immediately after the injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. PI3K and AKT at the Interface of Signaling and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Showing Compound alpha-Amyrin-acetate (FDB004066) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

- 6. wren2017.ufpa.br [wren2017.ufpa.br]

- 7. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling α-Amyrin Acetate: A Historical and Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amyrin (B196046) acetate (B1210297), a pentacyclic triterpenoid (B12794562), has emerged as a molecule of significant interest in natural product chemistry and pharmacology. Its prevalence in a variety of plant species and a growing body of research on its diverse biological activities have positioned it as a promising lead compound in drug discovery. This technical guide provides an in-depth exploration of the historical discovery, initial isolation, and early-stage characterization of alpha-amyrin acetate, offering a foundational understanding for researchers and professionals in the field.

Historical Discovery and Initial Isolation

The journey of alpha-amyrin acetate began in the early 20th century, with its first likely isolation from Manila elemi, the resin of Canarium luzonicum, by Vesterberg and Westerlind in 1922. This seminal work laid the groundwork for future investigations into the chemical constituents of various plant exudates. While the original publication is not readily accessible, subsequent literature from 1952 references this initial discovery.

Subsequent decades saw the identification of alpha-amyrin acetate in a diverse range of plant families. Notably, it has been isolated from the stem bark of Alstonia boonei, the leaves of Microtrichia perotitii, and the stem bark of Ficus sycomorus, among numerous other sources.[1][2] These discoveries highlighted the widespread distribution of this triterpenoid acetate in the plant kingdom.

Physicochemical Properties

The initial studies on alpha-amyrin acetate focused on determining its fundamental physical and chemical properties. These early data were crucial for its identification and characterization. The following table summarizes the key quantitative data reported in historical and early literature.

| Property | Reported Value(s) | Source(s) |

| Melting Point (°C) | 224 - 226 | Microtrichia perotitii |

| 225 - 227 | Ficus exasperata | |

| 190 - 196 | Ficus sycomorus | |

| Specific Rotation ([α]D) | +77.3° (c 1.0, CHCl3) | Not Specified |

Structural Elucidation: A Historical Perspective

The determination of the complex pentacyclic structure of alpha-amyrin and its acetate was a gradual process that evolved with advancements in analytical chemistry.

Early Chemical Degradation and Derivatization

Initial structural work in the mid-20th century relied heavily on classical methods of chemical degradation and derivatization. These techniques, while laborious, provided the first insights into the carbon skeleton and the position of the hydroxyl group.

The Advent of Spectroscopic Techniques

The latter half of the 20th century saw the introduction of spectroscopic methods, which revolutionized natural product chemistry.

-

Infrared (IR) Spectroscopy: Early IR spectra of alpha-amyrin acetate would have revealed characteristic absorption bands for the acetate carbonyl group (around 1735 cm-1) and the carbon-carbon double bond (around 1650 cm-1).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The application of 1H and later 13C NMR spectroscopy was pivotal in confirming the structure of alpha-amyrin acetate. While early NMR instruments had lower resolutions, they provided crucial information about the number and types of protons and carbons in the molecule, including the characteristic signals for the acetate methyl group and the olefinic proton.

The following table presents a summary of more recent, high-resolution 1H and 13C NMR data for alpha-amyrin acetate, which serves as a definitive reference for its structure.

| 1H NMR (CDCl3, 400 MHz) | δ (ppm) | 13C NMR (CDCl3, 100 MHz) | δ (ppm) |

| H-3 | 4.50 (dd, J = 11.2, 4.8 Hz) | C-1 | 38.4 |

| H-12 | 5.13 (t, J = 3.6 Hz) | C-2 | 23.7 |

| Acetate CH3 | 2.05 (s) | C-3 | 81.0 |

| ... (and other proton signals) | C-4 | 37.8 | |

| C-5 | 55.3 | ||

| C-6 | 18.2 | ||

| C-7 | 32.5 | ||

| C-8 | 41.5 | ||

| C-9 | 47.3 | ||

| C-10 | 37.0 | ||

| C-11 | 23.4 | ||

| C-12 | 124.3 | ||

| C-13 | 139.6 | ||

| C-14 | 42.1 | ||

| C-15 | 28.1 | ||

| C-16 | 26.6 | ||

| C-17 | 33.7 | ||

| C-18 | 59.1 | ||

| C-19 | 39.6 | ||

| C-20 | 39.6 | ||

| C-21 | 31.2 | ||

| C-22 | 40.0 | ||

| C-23 | 28.1 | ||

| C-24 | 16.8 | ||

| C-25 | 15.6 | ||

| C-26 | 16.8 | ||

| C-27 | 23.3 | ||

| C-28 | 28.8 | ||

| C-29 | 17.4 | ||

| C-30 | 21.4 | ||

| C=O | 171.0 | ||

| CH3 | 21.3 |

Initial Pharmacological Studies: Anti-inflammatory Activity

Early investigations into the biological effects of triterpenoids often focused on their anti-inflammatory properties, a logical direction given the traditional use of many source plants for inflammatory conditions. One of the foundational in vivo models used to screen for anti-inflammatory activity was the egg albumen-induced paw edema model in rodents.

Principle of the Egg Albumen-Induced Paw Edema Model

This model involves inducing localized inflammation in the paw of a rat or mouse by injecting a phlogistic agent, such as egg albumen. The resulting increase in paw volume (edema) is a quantifiable measure of the inflammatory response. The ability of a test compound to reduce this edema indicates its potential anti-inflammatory activity.

The following diagram illustrates the logical workflow of this early anti-inflammatory screening method.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and initial characterization of alpha-amyrin acetate, based on early and foundational studies.

Isolation of α-Amyrin Acetate from Alstonia boonei Stem Bark

This protocol is a representative example of the column chromatographic methods used for the isolation of alpha-amyrin acetate.

Materials:

-

Dried, powdered stem bark of Alstonia boonei

-

Ethyl acetate

-

Silica (B1680970) gel (for column chromatography)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

-

Extraction: Macerate the powdered stem bark in methanol at room temperature for 24-48 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Fractionation: The concentrated methanol extract is subjected to solvent partitioning. Typically, this involves partitioning between methanol-water and a non-polar solvent like hexane to remove fats and waxes, followed by extraction with a solvent of intermediate polarity, such as ethyl acetate.

-

Column Chromatography: a. Prepare a silica gel column using a slurry of silica gel in hexane. b. Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column. c. Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate). d. Collect fractions of the eluate.

-

TLC Analysis: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2). Visualize the spots under UV light or by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Isolation and Purification: Combine the fractions that show a prominent spot corresponding to the Rf value of alpha-amyrin acetate. Concentrate these combined fractions to yield the isolated compound. Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol).

The following diagram illustrates the general workflow for the isolation and purification of alpha-amyrin acetate.

Conclusion

The historical discovery and initial studies of alpha-amyrin acetate provide a compelling example of the classical approach to natural product chemistry. From its first isolation in the early 20th century to the elucidation of its complex structure through evolving analytical techniques, the journey of this triterpenoid has laid a crucial foundation for modern pharmacological research. The early identification of its anti-inflammatory properties, using established in vivo models, has paved the way for the ongoing exploration of its diverse therapeutic potential. This guide serves as a valuable resource for researchers, providing both a historical context and practical, foundational methodologies for the study of this important natural product.

References

An In-Depth Technical Guide to the Solubility Profile of α-Amyrin Acetate in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of α-amyrin acetate (B1210297), a pentacyclic triterpenoid (B12794562) of significant interest in pharmaceutical research due to its anti-inflammatory, antispasmodic, and other biological activities. A comprehensive understanding of its solubility in organic solvents is fundamental for extraction, purification, formulation, and in vitro/in vivo assay development.

Physicochemical Properties of α-Amyrin Acetate

A foundational understanding of the physicochemical properties of α-amyrin acetate is crucial for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₃₂H₅₂O₂ |

| Molecular Weight | 468.75 g/mol |

| Appearance | White to off-white powder/solid |

| Melting Point | 225-226 °C |

| Structure | Triterpenoid acetate |

The structure of α-amyrin acetate, with its large, non-polar steroidal backbone and a single acetate group, suggests a predominantly lipophilic character. This inherent lipophilicity governs its solubility, favoring non-polar to moderately polar organic solvents over polar protic solvents like water, in which it is practically insoluble[1].

Qualitative Solubility Profile

Based on available data from various chemical suppliers and research articles, the qualitative solubility of α-amyrin acetate in several common organic solvents is summarized below. It is important to note that these are general statements and do not provide concentration limits.

Table 1: Qualitative Solubility of α-Amyrin Acetate in Organic Solvents

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [2][3][4][5][6] |

| Dichloromethane | Soluble | [2][3][4][5][6] |

| Ethyl Acetate | Soluble | [2][3][4][5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3][4][5][6] |

| Acetone | Soluble | [2][3][4][5][6] |

| Ethanol | 1 mg/mL (with heating and sonication) | [7] |

| Methanol | Slightly soluble (with sonication) | [8][9] |

| Water | Practically insoluble (estimated at 2.382 x 10⁻⁶ mg/L at 25°C) | [10] |

For higher solubility in some solvents, warming the solution to 37°C and using an ultrasonic bath may be effective[5].

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of α-amyrin acetate solubility in an organic solvent of interest, based on the widely accepted "shake-flask" method followed by gravimetric analysis. This method is considered the gold standard for determining thermodynamic solubility[11].

3.1. Principle

An excess amount of the solute (α-amyrin acetate) is equilibrated with a known volume of the solvent at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is determined by evaporating the solvent and weighing the residue.

3.2. Materials and Apparatus

-

α-Amyrin Acetate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or beakers

-

Vacuum oven or desiccator

3.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of α-amyrin acetate to a glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the time to equilibrium in preliminary experiments by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant[2].

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure no undissolved solids are transferred, it is recommended to filter the solution through a 0.22 µm syringe filter that is compatible with the solvent.

-

-

Gravimetric Analysis:

-

Transfer the accurately measured volume of the filtrate into a pre-weighed, clean, and dry evaporation dish.

-

Record the combined weight of the dish and the filtrate.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the α-amyrin acetate.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish with the dried α-amyrin acetate residue.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

3.4. Data Calculation

The solubility can be calculated as follows:

-

Weight of dissolved α-amyrin acetate = (Weight of dish + residue) - (Weight of empty dish)

-

Solubility (in g/L) = Weight of dissolved α-amyrin acetate (g) / Volume of filtrate (L)

-

Solubility (in mg/mL) = Weight of dissolved α-amyrin acetate (mg) / Volume of filtrate (mL)

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of α-amyrin acetate can be visualized as follows:

Caption: Workflow for Solubility Determination of α-Amyrin Acetate.

Alternative Analytical Techniques

For a more high-throughput or sensitive analysis, especially with low solubility compounds, other analytical techniques can be employed after the equilibration and phase separation steps:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of α-amyrin acetate of known concentrations is prepared, and the concentration in the saturated filtrate is determined by comparing its peak area to the standard curve.

-

UV-Vis Spectroscopy: If α-amyrin acetate has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength (λmax) and using a standard calibration curve. This method is generally faster than the gravimetric method.

Conclusion

While quantitative solubility data for α-amyrin acetate in organic solvents is sparse in the public domain, its qualitative profile indicates good solubility in non-polar to moderately polar solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for its determination. The choice of the final analytical technique, whether gravimetric, HPLC, or UV-Vis spectroscopy, will depend on the required accuracy, sensitivity, and available instrumentation. This foundational data is critical for advancing the research and development of α-amyrin acetate as a potential therapeutic agent.

References

- 1. Showing Compound alpha-Amyrin-acetate (FDB004066) - FooDB [foodb.ca]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. alpha-Amyrenyl acetate CAS#: 863-76-3 [chemicalbook.com]

- 4. 863-76-3 | CAS DataBase [m.chemicalbook.com]

- 5. alpha-Amyrin acetate | CAS:863-76-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. alpha-Amyrin acetate | CAS:863-76-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. alpha-Amyrin | 638-95-9 [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. alpha-amyrin acetate, 863-76-3 [thegoodscentscompany.com]

- 11. dissolutiontech.com [dissolutiontech.com]

The Pharmacological Potential of α-Amyrin Acetate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Amyrin acetate (B1210297), a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of α-amyrin acetate's potential therapeutic applications, with a focus on its anti-inflammatory, anticancer, antidiabetic, hepatoprotective, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents derived from natural products.

Introduction

Natural products have historically been a rich source of lead compounds in drug discovery. Among these, triterpenoids represent a class of structurally diverse molecules with a wide array of biological activities. α-Amyrin acetate, an acetylated derivative of the triterpene α-amyrin, has emerged as a promising candidate for therapeutic development. This guide consolidates the existing scientific literature on the pharmacological activities of α-amyrin acetate, providing a detailed technical resource for the scientific community.

Anti-inflammatory Activity

α-Amyrin acetate has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanism of action appears to involve the modulation of key inflammatory pathways, leading to the suppression of pro-inflammatory mediators.

Summary of Quantitative Data

| Model | Species | Dosage/Concentration | Effect | Reference |

| Egg Albumen-Induced Paw Edema | Rat | 100 mg/kg (p.o.) | 40% inhibition of edema at 5 hours | [1] |

| Xylene-Induced Ear Edema | Mouse | 100 µ g/ear (topical) | 55.5% inhibition of edema | [1] |

| Heat-Induced Hemolysis | - | 100 µg/mL | 61.5% inhibition | [1] |

| Leucocyte Migration | Mouse | 100 mg/kg (p.o.) | 60.3% reduction in total leucocyte count | [1] |

| TPA-Induced Skin Inflammation | Mouse | 0.1 - 1 mg/ear (topical) | Dose-dependent inhibition of PGE2 levels |

Key Signaling Pathways

α-Amyrin acetate exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway and the suppression of COX-2 expression.

Experimental Protocols

This model is used to assess the acute anti-inflammatory activity of a compound.

Protocol:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.

-

Administration: Test compounds or vehicle are administered orally 30-60 minutes before carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at specified time intervals.

-

Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

This model assesses topical anti-inflammatory activity.

Protocol:

-

Animals: Swiss albino or BALB/c mice are used.

-

Induction: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear.

-

Treatment: α-Amyrin acetate is applied topically to the ear, typically immediately after TPA application.

-

Measurement: After a specified time (e.g., 4-6 hours), mice are sacrificed, and circular sections from both ears are punched out and weighed. The difference in weight between the right (treated) and left (control) ear punches indicates the degree of edema.

-

Calculation: The percentage inhibition of edema is calculated by comparing the edema in the treated group to the TPA-only control group.

Anticancer Activity

α-Amyrin acetate has shown promising antiproliferative and pro-apoptotic effects in cancer cell lines, particularly in breast cancer.

Summary of Quantitative Data

| Cell Line | Assay | Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Proliferation Assay | 2.5-10 µg/mL | Inhibition of proliferation and colony formation | [2] |

| MDA-MB-231 (Breast Cancer) | Apoptosis Assay | 5-10 µg/mL | Induction of apoptosis and increased caspase-3 activity | [2] |

Key Signaling Pathways

The anticancer activity of α-amyrin acetate is believed to be mediated, in part, through the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

Experimental Protocols

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.

Protocol:

-

Cell Seeding: MDA-MB-231 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of α-amyrin acetate. A vehicle control is also included.

-

Incubation: Cells are incubated for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the vehicle-treated control.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

-

Cell Lysis: Cells treated with α-amyrin acetate are lysed to release intracellular contents.

-

Substrate Addition: A specific caspase-3 substrate (e.g., Ac-DEVD-pNA) is added to the cell lysate.

-

Incubation: The mixture is incubated to allow caspase-3 to cleave the substrate.

-

Detection: The cleavage product (e.g., p-nitroaniline, pNA) is quantified colorimetrically at 405 nm.

-

Analysis: The increase in caspase-3 activity in treated cells is compared to untreated controls.

Antidiabetic Activity

α-Amyrin acetate has shown potential in managing hyperglycemia and improving glucose tolerance in animal models of diabetes.[3][4]

Summary of Quantitative Data

| Model | Species | Dosage | Effect | Reference |

| Streptozotocin-Induced Diabetic Rats | Rat | 50 mg/kg (p.o.) | Significant improvement in diabetic condition | [3][4] |

| db/db Mice | Mouse | 50 mg/kg (p.o.) | Significant improvement in diabetic condition | [3][4] |

| Sucrose Challenged STZ-Diabetic Rats | Rat | 50 mg/kg (p.o.) | Fall in blood glucose | [4] |

| Glucose Tolerance Test in db/db Mice | Mouse | 50 mg/kg (p.o.) | 35.6% average antihyperglycemic effect | [4] |

Experimental Protocols

This model is widely used to induce a state of hyperglycemia resembling type 1 diabetes.

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats are used.

-

Induction: A single intraperitoneal injection of STZ (dissolved in citrate (B86180) buffer, pH 4.5) at a dose of 40-60 mg/kg is administered.

-

Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

-

Treatment: Diabetic rats are treated orally with α-amyrin acetate or vehicle for a specified period.

-

Parameters Measured: Fasting blood glucose levels, body weight, and other relevant biochemical parameters are measured.

This test evaluates the body's ability to clear a glucose load.

Protocol:

-

Fasting: Animals are fasted overnight.

-

Baseline Glucose: A baseline blood sample is taken to measure fasting blood glucose.

-

Treatment: α-Amyrin acetate or vehicle is administered orally.

-

Glucose Challenge: After a specific time (e.g., 30 minutes), a glucose solution is administered orally.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load.

-

Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.

Hepatoprotective Activity

α-Amyrin acetate has been reported to exhibit protective effects against liver injury induced by toxins.

Summary of Quantitative Data

| Model | Species | Dosage | Effect | Reference |

| Acetaminophen-Induced Liver Injury | Mouse | 50 and 100 mg/kg (i.p.) | Attenuated increase in serum ALT and AST, replenished hepatic GSH | [5] |

| Carbon Tetrachloride-Induced Hepatic Oxidative Stress | Rat | 20 mg/kg/day (p.o.) for 30 days | Significant recovery of hepatic oxidative stress markers | [6] |

Experimental Protocols

This is a classic model for studying drug-induced liver injury.

Protocol:

-

Animals: Wistar rats are used.

-

Induction: Animals are treated with CCl₄ (typically mixed with olive oil) via intraperitoneal injection or oral gavage to induce liver damage.

-

Treatment: α-Amyrin acetate is co-administered with CCl₄ for a specified duration.

-

Sample Collection: At the end of the treatment period, blood and liver tissue are collected.

-

Biochemical Analysis: Serum levels of liver enzymes such as alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP) are measured.

-

Histopathological Examination: Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of liver damage.

-

Antioxidant Status: Levels of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) and glutathione (B108866) (GSH) in the liver tissue are determined.

Neuroprotective Activity

Emerging evidence suggests that α-amyrin acetate may have a protective role against neurotoxicity.

Summary of Quantitative Data

| Model | Species | Dosage | Effect | Reference |

| Aluminum Chloride (AlCl₃)-Induced Neurotoxicity | Mouse | 10 and 20 mg/mL (intranasal) | Improved balance and coordination in the rotarod test | [7] |

Experimental Protocols

This model is used to study cognitive deficits and the potential of compounds to improve learning and memory.

Protocol:

-

Induction: Animals are administered AlCl₃ orally for a defined period to induce neurotoxicity and cognitive impairment.

-

Treatment: α-Amyrin acetate is administered concurrently or after the induction period.

-

Morris Water Maze Apparatus: A circular pool filled with opaque water is used, with a hidden escape platform.

-

Acquisition Training: Animals are subjected to several trials per day for consecutive days to learn the location of the hidden platform using spatial cues. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: After the training phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured to assess spatial memory.

-

Data Analysis: Escape latency during training and time spent in the target quadrant during the probe trial are compared between different treatment groups.

Conclusion

α-Amyrin acetate exhibits a broad spectrum of pharmacological activities that hold significant promise for the development of new therapeutic agents. Its well-documented anti-inflammatory, anticancer, antidiabetic, hepatoprotective, and neuroprotective effects, coupled with an understanding of its molecular targets, provide a solid foundation for further preclinical and clinical investigation. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research in this exciting area of natural product drug discovery. Continued exploration of α-amyrin acetate and its derivatives may lead to the development of novel treatments for a range of human diseases.

References

- 1. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. ndineuroscience.com [ndineuroscience.com]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

α-Amyrin Acetate: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amyrin (B196046) acetate (B1210297) is a pentacyclic triterpenoid (B12794562) compound found in various medicinal plants.[1][2] This molecule has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antihyperglycemic properties.[1][2][3] This technical guide provides a comprehensive review of the existing research on alpha-amyrin acetate, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Biological Activities and Mechanisms of Action

Alpha-amyrin acetate exhibits a broad spectrum of biological effects, primarily attributed to its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and metabolism.

Anti-inflammatory Activity

The anti-inflammatory properties of alpha-amyrin acetate are well-documented.[1][4] It has been shown to significantly inhibit edema in various animal models.[4][5] The proposed mechanism for its anti-inflammatory action involves the inhibition of pro-inflammatory mediators and enzymes. Specifically, it has been suggested that alpha-amyrin acetate may suppress the expression of cyclooxygenase-2 (COX-2) and inhibit the activation of nuclear factor kappa-B (NF-κB) and cAMP response element-binding protein.[4][6] This leads to a reduction in the production of prostaglandins (B1171923) and other inflammatory molecules.[7]

Anticancer Activity

Alpha-amyrin acetate has demonstrated notable anticancer potential by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death).[3] Studies on breast cancer cell lines, such as MDA-MB-231, have shown that alpha-amyrin acetate can inhibit cell growth and colony formation.[3][8] The mechanism of its anticancer action includes the induction of caspase-3 activity, a key enzyme in the apoptotic cascade, and the promotion of Poly (ADP-ribose) polymerase (PARP) cleavage.[3] Furthermore, it has been observed to increase the expression of the cell adhesion protein E-cadherin while inhibiting vimentin (B1176767) and the phosphorylation of extracellular signal-regulated kinase (ERK), suggesting a role in suppressing cancer cell metastasis.[3]

Antihyperglycemic Activity

Research has also highlighted the potential of alpha-amyrin acetate in managing blood glucose levels.[2][3] Oral administration of this compound has been shown to reduce blood glucose in diabetic rat models.[2][3] This suggests its potential as a therapeutic agent for metabolic diseases like diabetes.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the biological activities of alpha-amyrin acetate.

| Biological Activity | Assay/Model | Test System | Concentration/Dose | Result | Reference |

| Anticancer | Proliferation Assay | MDA-MB-231 cells | 2.5-10 µg/mL | Inhibition of proliferation and colony formation | [3] |

| Anticancer | Apoptosis Assay | MDA-MB-231 cells | 5-10 µg/mL (24h) | Induction of apoptosis and increased caspase-3 activity | [3] |

| Anti-inflammatory | Egg Albumen-Induced Paw Edema | Rats | 100 mg/kg (p.o.) | 40% inhibition of edema at the 5th hour | [4][5] |

| Anti-inflammatory | Xylene-Induced Ear Edema | Mice | 100 µ g/ear | 55.5% inhibition of ear edema | [4][5] |

| Anti-inflammatory | Heat-Induced Hemolysis | Red Blood Cells | 100 µg/mL | 61.5% inhibition of hemolysis | [4][5] |

| Anti-inflammatory | In vivo Leucocyte Migration | Mice | 100 mg/kg (p.o.) | 60.3% reduction in total leucocyte count | [5] |

| Antihyperglycemic | Diabetic Rat Model | Streptozotocin-induced diabetic rats | 50 mg/kg (p.o., daily for 10 days) | Reduction in blood glucose levels | [2][3] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on alpha-amyrin acetate.

Egg Albumen-Induced Rat Paw Edema

This protocol is used to assess the in vivo anti-inflammatory activity of a compound.

-

Animals: Adult albino rats are fasted overnight with free access to water.

-

Treatment:

-

Animals are divided into groups (n=5).

-

The test group receives alpha-amyrin acetate (e.g., 50 and 100 mg/kg) orally, typically solubilized in a vehicle like 10% Tween 80.

-

The control group receives the vehicle only.

-

A positive control group receives a standard anti-inflammatory drug (e.g., aspirin (B1665792) at 100 mg/kg, p.o.).

-

-

Induction of Edema: 30 minutes after treatment, a sub-plantar injection of 0.1 mL of fresh undiluted egg albumen is administered into the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., every hour for 5 hours) after the injection of the phlogistic agent.

-

Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.[4]

Xylene-Induced Mouse Ear Edema

This protocol evaluates the topical anti-inflammatory effect of a compound.

-

Animals: Adult mice are used.

-

Treatment:

-

A solution of alpha-amyrin acetate is prepared (e.g., at 50 and 100 µ g/ear ).

-

The solution is topically applied to the inner surface of the right ear.

-

The left ear serves as a control and receives the vehicle only.

-

-

Induction of Edema: A set time after treatment, a fixed volume of xylene is applied to the same ear to induce inflammation.

-

Measurement: After a specified period (e.g., 15-30 minutes), the mice are sacrificed, and circular sections are removed from both ears using a cork borer. The weight of the ear punches is measured.

-

Analysis: The difference in weight between the right and left ear punches is calculated to determine the extent of edema. The percentage inhibition of edema by the test compound is then calculated relative to the control group.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on cell viability and proliferation.

-

Cell Culture:

-

Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

-

Treatment:

-

The cells are treated with various concentrations of alpha-amyrin acetate (e.g., 2.5-10 µg/mL) for different time points (e.g., 24, 48, 72 hours).

-

A control group is treated with the vehicle (e.g., DMSO) only.

-

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[9]

Signaling Pathways and Experimental Workflows